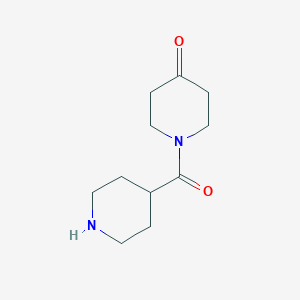

1-(Piperidine-4-carbonyl)piperidin-4-one

Description

Significance of Piperidine (B6355638) and Piperidinone Scaffolds in Synthetic Organic Chemistry

Piperidine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry and the pharmaceutical industry. nih.govarizona.edu The six-membered nitrogen-containing ring is a ubiquitous feature in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netijnrd.org More than 7,000 scientific papers related to piperidine have been published in recent years, highlighting its continued relevance. nih.gov

The piperidine nucleus is a cornerstone in the design of drugs across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govarizona.edu Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to interact with biological targets.

Piperidinones, particularly piperidin-4-ones, are highly valued as synthetic intermediates. researchgate.netnih.gov The presence of a carbonyl group within the piperidine ring provides a reactive site for a wide range of chemical transformations, allowing for the introduction of various substituents and the construction of complex molecular architectures. researchgate.net This versatility makes piperidin-4-ones essential precursors for a multitude of biologically active compounds. nih.govchemrevlett.com

Table 1: Significance of Piperidine and Piperidinone Scaffolds

| Feature | Description |

|---|---|

| Prevalence in Pharmaceuticals | The piperidine ring is a core structural component in over 70 commercialized drugs. arizona.edu |

| Biological Activity | Derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and CNS-modulating effects. ijnrd.orgresearchgate.net |

| Synthetic Versatility | Piperidin-4-ones serve as versatile building blocks for synthesizing complex molecules due to the reactive carbonyl group. researchgate.netnih.gov |

| Natural Products | The piperidine motif is a common feature in many naturally occurring alkaloids with significant biological properties. nih.govresearchgate.net |

Overview of the Chemical Compound's Structural Importance

1-(Piperidine-4-carbonyl)piperidin-4-one is a bicyclic derivative that uniquely combines the structural features of both piperidine and piperidinone. Its architecture consists of a piperidin-4-one core connected through a carbonyl group (an amide linkage) to a second piperidine ring. This specific arrangement of functional groups makes it a significant intermediate in organic synthesis. myskinrecipes.com

The compound's structure is a valuable scaffold for creating more elaborate molecules, particularly for pharmaceutical research. myskinrecipes.com The piperidinone ring offers a ketone handle for further functionalization, such as reduction to an alcohol or conversion to an amine via reductive amination. researchgate.net The second piperidine ring can also be modified, and the central amide bond provides structural rigidity. The hydrochloride salt of the compound is often used in research to improve its stability and aqueous solubility. myskinrecipes.com

Table 2: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 1189684-40-9 myskinrecipes.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₉ClN₂O₂ myskinrecipes.com |

| Molecular Weight | 246.73 g/mol myskinrecipes.com |

| IUPAC Name | This compound hydrochloride |

| InChI Key | KHBVYIPXSJEFIZ-UHFFFAOYSA-N |

Current Research Trajectories and Challenges in the Synthesis and Derivatization of Piperidine-Containing Amides

The synthesis of piperidine derivatives is a major focus of contemporary organic chemistry, with significant research dedicated to developing efficient and selective methods. researchgate.net A primary challenge lies in achieving high levels of stereo- and regioselectivity during the construction of the heterocyclic ring. mdpi.com

Synthesis: The formation of piperidine-containing amides like this compound typically involves standard amide bond-forming reactions. These methods often utilize coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction between a piperidine-carboxylic acid derivative and another piperidine moiety. nih.gov The synthesis of the piperidinone core itself can be achieved through various classic and modern reactions, including the Mannich condensation and Dieckmann condensation. chemrevlett.comgoogle.com

Derivatization: Once synthesized, this compound serves as a platform for further chemical modification. Key derivatization strategies include:

Reduction: The ketone of the piperidinone ring can be reduced to the corresponding alcohol using agents like sodium borohydride.

Oxidation: The nitrogen atoms can be oxidized to form the corresponding N-oxides.

Substitution: The piperidine rings can be functionalized through nucleophilic substitution reactions, allowing for the attachment of various substituents.

Challenges and Research Trajectories: Current research aims to overcome longstanding challenges in the field. This includes the development of novel catalysts, often based on transition metals, for more efficient and environmentally benign cyclization and functionalization reactions. mdpi.com There is a strong emphasis on asymmetric synthesis to produce enantiomerically pure piperidine derivatives, which is crucial for pharmaceutical applications. researchgate.net Researchers are also exploring photochemical methods and enzymatic strategies as promising alternatives to traditional synthetic approaches. nih.govresearchgate.net

Contextualization within Advanced Heterocyclic Chemistry

Heterocyclic compounds are of central importance in chemistry, forming the structural basis for a vast array of natural products and synthetic molecules, particularly in medicinal chemistry. arizona.edu Within this broad field, nitrogen-containing six-membered rings like piperidine hold a privileged status. nih.govijnrd.org

This compound exemplifies the strategic use of heterocyclic building blocks in modern synthesis. Its creation and use are rooted in the fundamental principles of heterocyclic chemistry, which focuses on the synthesis, properties, and applications of these cyclic compounds. The study of molecules like this contributes to the broader understanding of reaction mechanisms, conformational analysis, and structure-activity relationships in nitrogen-containing systems. The ongoing development of synthetic methods for piperidines and piperidinones is a testament to their enduring importance and the continuous drive for innovation within advanced heterocyclic chemistry. mdpi.comajchem-a.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(piperidine-4-carbonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9/h9,12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQPVXBXSFTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 1 Piperidine 4 Carbonyl Piperidin 4 One and Its Key Substructures

Reactivity of the Piperidin-4-one Ketone Group

The carbonyl group at the C-4 position of the piperidin-4-one ring is a primary site of reactivity, susceptible to nucleophilic attack and condensation reactions, as well as oxidation and reduction processes.

The oxidation of N-substituted 4-piperidones can lead to the formation of 2,3-dihydro-4-pyridones. One effective method employs mercuric acetate, which facilitates the oxidation of N-alkyl substituted 4-piperidones to their corresponding α,β-unsaturated ketones in high yields. arkat-usa.org This transformation is valuable for creating intermediates used in the synthesis of various alkaloids. arkat-usa.org Another approach involves the use of bromine in acetic acid, which has been shown to efficiently oxidize enantiopure piperidines to the corresponding piperidin-2-one derivatives. researchgate.net While this latter example involves oxidation at the alpha-carbon to the nitrogen, it highlights the susceptibility of the piperidine (B6355638) ring to oxidative transformations under specific conditions.

Table 1: Selected Oxidation Reactions of Piperidin-4-one Derivatives

| Starting Material | Reagent | Product | Yield (%) |

| N-Alkyl substituted 4-piperidone | Mercuric Acetate | N-Alkyl-2,3-dihydro-1H-pyridin-4-one | High |

| Enantiopure Piperidine Derivative | Bromine in Acetic Acid | (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one | 96% |

The ketone functionality of the piperidin-4-one ring can be readily reduced to a secondary alcohol, yielding 4-hydroxypiperidine derivatives. Standard hydride reducing agents are commonly employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing ketones, as well as carboxylic acids and esters, to alcohols. libretexts.org Sodium borohydride (NaBH₄) is a milder and more selective reagent that is also effective for the reduction of aldehydes and ketones. libretexts.orgdtic.milgoogle.com The choice of reducing agent can be critical, as LiAlH₄ is highly reactive and requires anhydrous conditions, while NaBH₄ can be used in protic solvents like methanol or ethanol. libretexts.orggoogle.com These reduction reactions are fundamental in the synthesis of numerous pharmaceutical compounds where a 4-hydroxypiperidine scaffold is required. googleapis.com

Table 2: Reduction of Piperidin-4-one to 4-Hydroxypiperidine Derivatives

| Starting Material | Reducing Agent | Solvent | Product |

| N-substituted-4-piperidone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | N-substituted-4-hydroxypiperidine |

| N-substituted-4-piperidone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | N-substituted-4-hydroxypiperidine |

The carbonyl group of piperidin-4-one undergoes condensation reactions with primary amine derivatives to form various C=N double-bonded products.

Oxime Formation: The reaction of a piperidin-4-one with hydroxylamine hydrochloride, often in the presence of a base like pyridine, yields a piperidin-4-one oxime. wikipedia.orgnih.gov Oximes are crystalline compounds that are useful for the characterization and purification of carbonyl compounds and serve as intermediates in further synthetic transformations, such as the Beckmann rearrangement. nih.gov A series of substituted piperidin-4-one oxime ethers have been synthesized and evaluated for their antimicrobial activities. nih.gov

Thiosemicarbazone Formation: Similarly, condensation with thiosemicarbazide produces piperidin-4-one thiosemicarbazones. These reactions are typically carried out by heating the ketone with thiosemicarbazide, sometimes with a trace amount of acid catalyst. biomedpharmajournal.org Thiosemicarbazones are of significant interest due to their wide range of pharmacological properties. nih.gov The addition of a thiosemicarbazone moiety to a piperidine ring has been shown to enhance antifungal activity. biomedpharmajournal.org

Table 3: Condensation Reactions of the Piperidin-4-one Ketone

| Reagent | Reaction Type | Product |

| Hydroxylamine (NH₂OH) | Oximation | Piperidin-4-one oxime |

| Thiosemicarbazide (NH₂NHC(=S)NH₂) | Thiosemicarbazone Formation | Piperidin-4-one thiosemicarbazone |

Imines, also known as Schiff bases, are formed through the condensation of a ketone or aldehyde with a primary amine, resulting in the elimination of a water molecule. masterorganicchemistry.com The piperidin-4-one ketone can react with various primary amines under appropriate conditions, often with acid catalysis, to form the corresponding imine. This reaction is a cornerstone of multicomponent reactions for synthesizing more complex heterocyclic systems. nih.gov For example, the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine has been studied to form the corresponding imine. ijnc.ir The formation of an imine from a piperidin-4-one core is a key step in reductive amination, where the intermediate imine is subsequently reduced to form a 4-aminopiperidine derivative. researchgate.net

Reactions Involving the Nitrogen Atom of the Piperidin-4-one Ring

The nitrogen atom in the piperidin-4-one ring is a nucleophilic secondary amine, making it a key site for functionalization, particularly through acylation.

N-acylation of the piperidin-4-one ring is a common strategy to introduce a variety of substituents, which can significantly modify the molecule's properties. The reaction typically involves treating the piperidin-4-one with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. cyberleninka.ru For instance, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized by reacting the corresponding piperidone with acryloyl chloride. rsc.org Similarly, N-chloroacetyl-2,6-diphenylpiperidines have been prepared from their parent piperidines. researchgate.net This modification is frequently used in medicinal chemistry to synthesize compounds with diverse biological activities. researchgate.net

Table 4: Representative Acylation of the Piperidin-4-one Nitrogen

| Acylating Agent | Product Class |

| Acyl Chloride (e.g., Acryloyl chloride) | N-Acyl-piperidin-4-one |

| Acid Anhydride (e.g., Acetic anhydride) | N-Acetyl-piperidin-4-one |

Alkylation Reactions

The piperidin-4-one moiety, a core component of 1-(piperidine-4-carbonyl)piperidin-4-one, presents multiple sites for alkylation, primarily at the nitrogen atom and the α-carbons adjacent to the carbonyl group. N-alkylation of the piperidin-4-one nitrogen is a common transformation. The commercial form of 4-piperidone is often a monohydrochloride monohydrate, which can be less reactive. sciencemadness.org Successful N-alkylation often requires the use of a suitable base, such as potassium carbonate, to deprotonate the secondary amine, and an appropriate solvent system. sciencemadness.org For instance, N-aryl substituted piperidones have been synthesized using solvents like DMSO. sciencemadness.org

Another significant pathway for functionalization is reductive amination, which introduces an alkyl group to the nitrogen atom. This reaction involves the formation of an imine or enamine intermediate by reacting the piperidone with an aldehyde or ketone, followed by reduction. sciencemadness.org For example, reacting 4-piperidone with phenylacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in a solvent such as 1,2-dichloroethane yields the N-phenethyl substituted product. sciencemadness.org This method is often preferred as it proceeds under mild conditions and can be highly selective, leaving the ketone group untouched. sciencemadness.org

The table below summarizes typical conditions for N-alkylation of the 4-piperidone substructure.

| Alkylating Agent | Base/Reducing Agent | Solvent | Product Type | Reference |

| Aryl Halides | K₂CO₃ | DMSO | N-Aryl-4-piperidone | sciencemadness.org |

| Phenylacetaldehyde | Sodium Triacetoxyborohydride (STAB) | 1,2-dichloroethane | N-Phenethyl-4-piperidone | sciencemadness.org |

| 2-Phenylacetaldehyde | Sodium Cyanoborohydride / Acetic Acid | Methanol | N-Phenethyl-4-piperidone | nih.gov |

Reactivity of the Amide Linkage

The amide bond connecting the two piperidine rings in this compound is a defining feature of its chemical character. Amide bonds are generally characterized by high stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This stability makes their cleavage a challenging yet crucial transformation in organic synthesis.

Cleavage: The hydrolysis of amide bonds is notoriously slow under neutral conditions but can be accelerated under acidic or basic conditions, often requiring high temperatures. uregina.ca The cleavage of the amide linkage in piperidine-containing structures can also be initiated by coordination with transition metal ions that possess sufficient Lewis acidity. rsc.org The metal center's binding to the amide bond facilitates nucleophilic attack, leading to cleavage. rsc.org For example, studies on N,N-bis(pyridin-2-ylmethyl)acetamide have shown that reaction with ferric chloride can lead to deacetylation and further intramolecular reactions. rsc.org In peptide chemistry, strong acids like trifluoroacetic acid (TFA) are commonly used to cleave amide linkages, particularly those anchoring peptides to a solid support. nih.gov The kinetics of this cleavage can be complex, sometimes proceeding through stable intermediates. nih.gov

Formation: The formation of the amide bond in this compound follows standard principles of amide synthesis. A common method involves the activation of a carboxylic acid (piperidine-4-carboxylic acid) followed by reaction with an amine (piperidin-4-one). Amides are relatively stable carbonyl compounds, and their synthesis often requires activation to proceed under mild conditions. mdpi.com Modern synthetic protocols frequently employ coupling reagents, such as those based on benzotriazole, to facilitate amide bond formation with high efficiency and minimal side reactions like racemization. nih.gov Flow chemistry techniques have also been developed for amide synthesis, allowing for rapid and scalable production. nih.gov One-pot reactions that integrate amide activation, reduction, and subsequent intramolecular cyclization represent an efficient strategy for constructing piperidine rings from halogenated amide precursors. mdpi.com

Stereochemical Control in Transformations

Stereochemistry is a critical aspect of the reactivity of piperidin-4-one derivatives, as the spatial arrangement of substituents significantly influences their biological activity and physical properties.

The synthesis of substituted piperidin-4-one derivatives can be achieved with a high degree of stereocontrol. Diastereoselective reactions are common, where one diastereomer is preferentially formed over others. For example, the Luche reduction of substituted piperidinones can proceed with high diastereoselectivity, favoring the formation of the syn-alcohol through pseudo-axial attack on the carbonyl group. nih.gov Similarly, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, where only a single diastereomer is formed from a cascade of Michael and Mannich reactions. researchgate.net

The imino Diels-Alder reaction is another powerful tool for the stereoselective synthesis of piperidine derivatives. acs.org Using a Lewis acid catalyst like ZnCl₂, electron-rich dienes can react with imines to yield substituted 4-aminotetrahydropyridines with high stereoselectivity, which can then be hydrolyzed to the corresponding 4-piperidones. acs.org

Enantioselective synthesis, which produces a specific enantiomer, is often achieved using chiral auxiliaries or catalysts. Phenylglycinol-derived lactams have been used as common starting materials for the enantioselective synthesis of various piperidine alkaloids. acs.org Asymmetric hydrogenation using a catalytic ruthenium(II) complex is another key step in the enantioselective synthesis of piperidine precursors. nih.gov

The table below provides examples of stereoselective reactions on piperidinone-related structures.

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Luche Reduction | CeCl₃·7H₂O, NaBH₄ | High Diastereoselectivity (>95:<5) | nih.gov |

| Dihydroxylation | OsO₄, TMEDA | Complementary Diastereoselectivity | nih.govbeilstein-journals.org |

| Imino Diels-Alder | ZnCl₂ | High Stereoselectivity | acs.org |

| Multicomponent Cascade | Ammonium Acetate | High Diastereoselectivity (single diastereomer) | researchgate.net |

| Asymmetric Hydrogenation | Ruthenium(II) complex | High Enantioselectivity | nih.gov |

Substituents on the piperidine ring play a crucial role in directing the stereochemical outcome of reactions through both steric and electronic effects. In the diastereoselective dihydroxylation of tetrahydropyridinols, the presence of a substituent at the 6-position of the ring can cause the reaction to be largely controlled by steric effects, overriding the influence of directing groups. nih.govbeilstein-journals.org

The conformation of the piperidine ring, which is influenced by its substituents, is also a determining factor. Sterically less hindered substituted piperidin-4-one oxime ethers tend to adopt a stable chair conformation. nih.gov However, introducing bulkier substituents can force the ring into a higher-energy twist-boat conformation. nih.gov This conformational preference directly impacts the accessibility of reagents to the reaction centers, thereby influencing the product's stereochemistry. For example, many synthesized 2,6-diphenylpiperidin-4-ones adopt a chair conformation with bulky aryl groups oriented equatorially to minimize steric strain. chemrevlett.com

Stereoelectronic effects, such as hyperconjugation, also contribute to conformational stability and reactivity. beilstein-journals.org The interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) can stabilize certain conformations, thereby influencing the stereochemical path of a reaction. beilstein-journals.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound and its substructures is fundamental to optimizing reaction conditions and controlling product formation. The formation of piperidones via the Mannich reaction, for instance, is proposed to proceed through the formation of an aldimine, followed by attack from a keto-enol, reaction with a second aldehyde molecule, and a final intramolecular cyclization. beilstein-journals.org

The study of reaction kinetics provides insight into the rates of these transformations. For example, the kinetics of amide bond cleavage can be complex. Studies on the cleavage of peptide amides with trifluoroacetic acid (TFA) have identified stable anchor-linked amides as intermediates, indicating a multi-step process. nih.gov The rate of formation of these intermediates and the final product can vary significantly with the concentration of the acid. nih.gov Similarly, the cleavage of unactivated amides by hydroperoxide anion (HO₂⁻) has been shown to proceed faster than by hydroxide (OH⁻) and involves multiple pathways, including general acid and base assistance. researchgate.net

Modern research employs a combination of experimental techniques (such as NMR and mass spectrometry) and computational methods (like density functional theory) to analyze reaction pathways and transition states. beilstein-journals.org These studies help elucidate the role of stereoelectronic effects, such as hyperconjugation, in determining the conformational stability and reactivity of piperidone derivatives. beilstein-journals.org Efficient synthetic routes, such as one-pot procedures, are developed based on this mechanistic understanding, integrating steps like amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution to construct piperidine and pyrrolidine derivatives under mild, metal-free conditions. mdpi.com

Advanced Structural Characterization and Conformational Analysis of 1 Piperidine 4 Carbonyl Piperidin 4 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(Piperidine-4-carbonyl)piperidin-4-one, confirming its functional groups, and mapping its atomic connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a definitive technique for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds. Two prominent carbonyl stretching vibrations are expected. The ketone carbonyl (C=O) within the piperidin-4-one ring typically produces a strong absorption band at higher wavenumbers, while the tertiary amide carbonyl, which links the two piperidine (B6355638) rings, absorbs at a lower frequency due to resonance effects. Additionally, the spectrum will display bands for C-H and C-N bond vibrations.

The expected characteristic FT-IR absorption bands for the compound are detailed in the table below. The amide I band, primarily due to C=O stretching, is a key feature for amides. nih.gov The amide II and III bands arise from a complex mixture of N-H bending and C-N stretching, though in this tertiary amide, the amide II band is absent, and the amide III band is influenced primarily by C-N stretching. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2950 | Medium-Strong |

| Ketone C=O | Stretching | 1715-1725 | Strong |

| Amide C=O | Stretching (Amide I) | 1630-1660 | Strong |

| Methylene (B1212753) CH₂ | Scissoring (Bending) | ~1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation

NMR spectroscopy provides a comprehensive picture of the molecular skeleton, including the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aliphatic region. Due to the chair conformations of the piperidine rings, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns. Protons on carbons adjacent to the nitrogen atoms and carbonyl groups are deshielded and resonate further downfield. In N-acyl piperidones, the presence of E/Z isomers due to restricted rotation around the amide C-N bond can sometimes lead to a doubling of signals. rasayanjournal.co.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers clear resolution for all eleven carbon atoms in the molecule. The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at a significantly higher chemical shift than the amide carbon. The carbons adjacent to the nitrogen atoms (α-carbons) are also deshielded relative to the other aliphatic carbons. The higher intensity of certain signals can sometimes help in assigning carbons where multiple atoms are chemically equivalent, although in this molecule's expected conformation, all methylene carbons are unique. mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals by revealing ¹H-¹H coupling and ¹H-¹³C one-bond correlations, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (α to N-amide) | 3.5 - 4.5 | Multiplet |

| H-2, H-6 (α to N-ketone) | 2.8 - 3.8 | Multiplet |

| H-3', H-5' (β to N-amide) | 1.5 - 2.0 | Multiplet |

| H-3, H-5 (α to C=O ketone) | 2.4 - 2.7 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ ppm) |

|---|---|

| C-4 (Ketone C=O) | 208 - 212 |

| Amide C=O | 170 - 175 |

| C-2, C-6 (α to N-ketone) | 45 - 55 |

| C-2', C-6' (α to N-amide) | 42 - 52 |

| C-3, C-5 (α to C=O ketone) | 38 - 45 |

| C-4' (methine) | 35 - 42 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₈N₂O₂), the monoisotopic mass is 210.1368 Da. In electrospray ionization (ESI-MS), the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 211.14.

The fragmentation of piperidine-containing compounds is often characterized by cleavages adjacent to the nitrogen atom (α-cleavage) and cleavage of bonds to substituents. nih.govscielo.br The most likely fragmentation pathway for this molecule involves the cleavage of the amide bond, which is typically the weakest bond. This would result in two primary fragments: the piperidin-4-one moiety and the N-acyl piperidinium (B107235) ion. Further fragmentation would involve ring-opening pathways and loss of small neutral molecules like CO.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 211.14 | [M+H]⁺ | [C₁₁H₁₉N₂O₂]⁺ |

| 112.08 | [Piperidine-4-carbonyl]⁺ (acylium ion) | [C₆H₁₀NO]⁺ |

| 99.07 | [Piperidin-4-one+H]⁺ | [C₅H₁₀NO]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, extensive studies on related piperidin-4-one derivatives provide a strong basis for predicting its solid-state structure and conformation. nih.govchemrevlett.comchemrevlett.com

Determination of Molecular Geometry and Bond Parameters

Table 5: Expected Bond Parameters for this compound

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| Ketone C=O | 1.21 - 1.23 | C-C(O)-C | ~117 |

| Amide C=O | 1.23 - 1.25 | O=C-N | ~122 |

| Amide C-N | 1.33 - 1.36 | C-N-C | ~118 |

| Ring C-N | 1.46 - 1.48 | C-C-C (ring) | 109 - 112 |

Analysis of Piperidine Ring Conformations (e.g., Chair, Twist-Boat Conformers)

The conformational analysis of piperidine rings is a central aspect of their stereochemistry. It is well-established that non-sterically hindered piperidin-4-one rings, including N-substituted derivatives, predominantly adopt a stable chair conformation to minimize torsional and steric strain. nih.govchemrevlett.comresearchgate.net This conformation places substituents in either axial or equatorial positions.

Both the piperidin-4-one ring and the N-acylpiperidine ring in the target molecule are expected to exist in a chair conformation. nih.govnih.gov While other conformers like the boat or twist-boat are possible, they are generally higher in energy. chemrevlett.comnih.gov In some highly substituted or sterically hindered N-acyl piperidones, distorted boat or twist-boat conformations have been observed, but given the structure of the title compound, the dual-chair conformation is the most probable lowest-energy state in the solid phase. chemrevlett.comresearchgate.net

Intermolecular Interactions and Crystal Packing

Detailed experimental data from single-crystal X-ray diffraction studies are essential for a definitive analysis of the intermolecular interactions and crystal packing of this compound. In the absence of specific crystallographic studies for this compound in the available literature, a conclusive description of its crystal structure cannot be provided.

However, based on the analysis of related piperidine-containing molecules, a hypothetical model of interactions can be proposed. The crystal packing of piperidin-4-one derivatives is often governed by a combination of weak intermolecular forces. In similar structures, the piperidine rings typically adopt a stable chair conformation. The packing in the solid state for related compounds has been observed to be dominated by van der Waals interactions.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Potential Donor | Potential Acceptor | Plausibility |

| Hydrogen Bonding | C-H (piperidine rings) | O=C (ketone), O=C (amide) | High |

| van der Waals Forces | All atoms | All atoms | High |

| Dipole-Dipole | C=O groups | C=O groups | Moderate |

This table represents potential interactions and requires experimental crystallographic data for confirmation.

Polymorphism Studies

A comprehensive search of scientific literature did not yield any specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Such studies are crucial for understanding the physicochemical properties of a compound, including its solubility, stability, and melting point.

While polymorphism is a known phenomenon for complex pharmaceutical molecules that contain piperidine moieties, there is currently no publicly available research detailing the existence of different polymorphs for this compound. The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and crystallization studies under various conditions (e.g., different solvents, temperatures, and pressures). Without such experimental data, no definitive statements can be made about the polymorphic behavior of this specific compound.

Computational Chemistry and Theoretical Studies on 1 Piperidine 4 Carbonyl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the properties of molecules. These methods provide a detailed understanding of molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. youtube.com This process involves finding the lowest energy conformation on the potential energy surface. For 1-(Piperidine-4-carbonyl)piperidin-4-one, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or DGDZVP2, can predict its structural parameters. nih.gov

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length (Ketone) | The length of the double bond in the piperidin-4-one ring. | ~1.23 Å |

| C=O Bond Length (Amide) | The length of the double bond in the carbonyl bridge. | ~1.24 Å |

| C-N-C Bond Angle | The bond angle within the piperidine (B6355638) rings. | ~112° |

| Ring Conformation | The spatial arrangement of the piperidine rings. | Distorted Chair |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized around the nitrogen atoms and the carbonyl oxygen of the amide linkage, while the LUMO would likely be centered on the carbonyl group of the piperidin-4-one ring. From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other chemical species. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the two carbonyl groups. These sites are the most likely to be involved in hydrogen bonding or to be attacked by electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those attached to the piperidine rings' nitrogen and alpha-carbon atoms. This information is invaluable for understanding intermolecular interactions and predicting sites of metabolic attack. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. unica.it

For this compound, MD simulations could be used to:

Explore the accessible conformations of the molecule in solution, revealing the flexibility of the piperidine rings and the rotational freedom around the central amide bond.

Analyze the stability of its interactions with biological targets, such as protein active sites. nih.gov

Simulate how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and transport properties.

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecular behavior in a complex biological system.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction pathway, researchers can predict the most energetically favorable route for a given transformation. DFT calculations are frequently used to map out the energy profile of a reaction, identifying activation energies and reaction enthalpies.

For this compound, computational methods can predict the outcomes of various chemical reactions, such as:

Reduction: Modeling the reduction of the ketone group to a secondary alcohol.

Oxidation: Predicting the sites susceptible to oxidation.

Substitution: Investigating nucleophilic substitution reactions on the piperidine rings.

Frameworks that integrate quantum chemical calculations can be used to streamline the design of new reactions and validate predicted mechanisms against experimental data.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR uses in silico techniques to predict the activity of novel, un-synthesized molecules by making systematic modifications to a parent scaffold. researchgate.net

In the context of this compound, computational SAR would involve:

In Silico Modification: Creating a virtual library of derivatives by adding various substituents to the piperidine rings.

Property Calculation: Using DFT and other methods to calculate electronic and structural properties for each derivative.

Docking and Scoring: Simulating the binding of each derivative to a specific biological target to predict binding affinity.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate calculated molecular descriptors with predicted biological activity.

This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. nih.gov

| Modification Site | Substituent (R) | Predicted Effect on Receptor Binding | Rationale |

|---|---|---|---|

| Piperidin-4-one Ring (N-position) | -CH3 (Methyl) | Slight decrease in affinity | Potential steric hindrance in the binding pocket. |

| Piperidin-4-one Ring (N-position) | -CH2Ph (Benzyl) | Significant increase in affinity | Introduces favorable hydrophobic interactions. |

| Other Piperidine Ring (N-position) | -C(O)CH3 (Acetyl) | Neutral or slight increase | Potential for new hydrogen bond interactions. |

| Piperidin-4-one Ring (C3-position) | -F (Fluoro) | Increase in affinity | Can enhance binding through electrostatic interactions. |

Applications As Key Synthetic Intermediates and Precursors

Role as a Building Block for Complex Heterocyclic Systems

The carbonyl group of the piperidin-4-one ring is a key reactive site for the construction of more intricate heterocyclic systems, particularly spirocyclic compounds. Spiro-piperidines are of significant interest in drug discovery due to their rigid, three-dimensional structures which can allow for precise interactions with biological targets.

The ketone in 1-(Piperidine-4-carbonyl)piperidin-4-one can undergo condensation reactions with various binucleophilic reagents to generate novel spiro-heterocycles. For instance, reaction with aminoguanidine could yield a spiro-triazine derivative, while condensation with a substituted hydrazine could lead to the formation of a spiro-pyrazoline system. These transformations expand the chemical space accessible from this precursor, introducing new heterocyclic rings with distinct physicochemical properties.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocyclic System |

| Hydrazine Derivatives | Spiro-pyrazolidine / Spiro-pyrazoline |

| Thiourea | Spiro-thiazolidine |

| 1,2-Aminoalcohols | Spiro-oxazolidine |

| 1,2-Diamines | Spiro-imidazolidine |

Precursor for Substituted Piperidine (B6355638) and Piperidinone Derivatives

The this compound scaffold is an ideal precursor for a wide array of substituted piperidine and piperidinone derivatives. nih.gov The synthetic utility lies in the ability to selectively modify the ketone or the amide linkage, or to introduce substituents onto the second piperidine ring.

The ketone at the 4-position is readily susceptible to nucleophilic attack and reduction.

Reduction of the ketone using reducing agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 1-(Piperidine-4-carbonyl)piperidin-4-ol. This introduces a hydroxyl group that can be further functionalized.

Reductive amination involves the reaction of the ketone with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding 4-amino-substituted piperidine derivatives. researchgate.net This is a powerful method for introducing diverse amine-containing side chains. researchgate.net

Wittig reaction or related olefination reactions can convert the carbonyl group into an exocyclic double bond, providing a route to 4-alkylidene piperidine derivatives.

Furthermore, if the nitrogen of the second piperidine ring is unprotected, it offers another site for modification, such as N-alkylation or N-acylation, allowing for the introduction of additional diversity.

Integration into Multistep Organic Synthesis Pathways

In the context of complex molecule synthesis, intermediates that offer staged or sequential reactivity are highly valuable. libretexts.orgsyrris.jp this compound can be strategically employed in multistep pathways where its different reactive sites are addressed in a controlled manner.

For example, in a hypothetical synthesis, the ketone could be the first site of reaction, perhaps to build a spirocyclic core. Following this transformation, the amide bond could be cleaved under hydrolytic conditions to reveal a carboxylic acid on one piperidine ring and a secondary amine on the other. These newly unmasked functional groups can then participate in subsequent coupling reactions to build larger, more complex molecular frameworks. This step-wise approach is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules. youtube.com

Design and Synthesis of Novel Chemical Scaffolds Based on the this compound Core

The process of "scaffold hopping" in medicinal chemistry involves using a known molecular core to design novel structures with improved properties. nih.gov The this compound structure is an excellent candidate for such an approach. Its rigid, well-defined three-dimensional shape, combined with multiple points for diversification, makes it an attractive starting point for generating libraries of new compounds. acs.org

Computational methods can be used to design novel scaffolds based on this core, predicting molecules with desired properties. nih.govmdpi.com Synthetic chemists can then create a library of derivatives by systematically varying the substituents at different positions:

Modification of the Ketone: As discussed, this position can be transformed into alcohols, amines, or olefins.

Variation of the N-Acyl Group: The piperidine-4-carbonyl moiety itself can be replaced with other acyl groups to probe structure-activity relationships.

Substitution on the Piperidine Rings: Introduction of substituents at other positions on either piperidine ring can influence the conformation and biological activity of the resulting molecules. acs.org

This systematic approach allows for the exploration of chemical space around the core scaffold, leading to the identification of new chemical entities with potential therapeutic applications. nih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(piperidine-4-carbonyl)piperidin-4-one, and how can reaction conditions be optimized?

The synthesis of piperidine-4-one derivatives typically involves nucleophilic acyl substitution or condensation reactions. For example, analogous compounds like 1-[(5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)carbonyl]piperidin-4-one are synthesized via coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and piperidine derivatives under reflux in polar aprotic solvents like DMF or THF . Optimization often requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to piperidine), and controlling temperature (60–80°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., methanol-chloroform mixtures) is critical .

How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify carbonyl (δ ~200–210 ppm for ketones) and piperidine ring protons (δ 1.5–3.5 ppm for CH groups). For example, in related compounds, H NMR signals at δ 2.8–3.2 ppm confirm N-substitution .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns. For instance, asymmetric units in similar derivatives reveal intramolecular hydrogen bonds (e.g., C–H···N) stabilizing the structure .

- Elemental Analysis : Verify stoichiometry (e.g., C: 62.1%, H: 6.2%, N: 9.7% for CHNO) .

What safety protocols are essential for handling piperidine-4-one derivatives in laboratory settings?

Piperidine-4-one derivatives are classified as irritants. Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound?

Density Functional Theory (DFT) calculations model:

- Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., carbonyl carbon as electrophilic center).

- Hydrogen-Bonding Networks : Predict crystal packing via graph-set analysis (e.g., R(7) motifs in related compounds ).

- Thermodynamic Stability : Calculate Gibbs free energy of reaction pathways to optimize synthesis .

What strategies resolve contradictions in biological activity data for piperidine-4-one derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at aryl rings) to isolate contributing factors. For example, 4-fluorophenyl groups enhance antimicrobial activity due to increased electronegativity .

- Dose-Response Analysis : Use IC/EC curves to distinguish true activity from assay artifacts.

- Orthogonal Assays : Validate results across multiple platforms (e.g., enzymatic vs. cell-based assays) .

How can crystallographic data inform the design of piperidine-4-one-based inhibitors?

X-ray structures reveal:

- Binding Pockets : Hydrogen-bonding interactions (e.g., C=O···H–N) with target proteins.

- Conformational Flexibility : Torsion angles (e.g., 10–20° for piperidine rings) guide rigid vs. flexible backbone designs .

- Solvent Accessibility : Identify hydrophobic regions for optimizing logP values (e.g., target logP ~2–3 for blood-brain barrier penetration) .

What analytical techniques quantify degradation products of this compound under varying pH conditions?

- HPLC-MS : Monitor hydrolysis products (e.g., piperidine-4-carboxylic acid at acidic pH) using C18 columns and mobile phases (acetonitrile/0.1% formic acid).

- Stability Studies : Accelerated degradation at 40°C/75% RH for 4 weeks predicts shelf-life .

- Kinetic Modeling : Fit first-order decay curves to calculate degradation rate constants (k) .

How do hydrogen-bonding patterns in piperidine-4-one derivatives affect their supramolecular assembly?

Graph-set analysis categorizes interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.